REACTION_CXSMILES
|
NC1C=CC(CC2C=CC(OC)=C(C=2)OC2C=C(C=CC=2)C#N)=CC=1.COC(=O)[O:29][CH2:30][C:31]1[CH:36]=[CH:35][C:34]([O:37][CH3:38])=[C:33]([O:39]C2C=CC=C(C#N)C=2)[CH:32]=1.CC1(C)C(C)(C)OB(C2C=CC(N)=CC=2)O1.C(=O)([O-])[O-].[K+].[K+].C1(P(C2C=CC=CC=2)CCCCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+].CN(C)C=O>[OH:39][C:33]1[CH:32]=[C:31]([CH:36]=[CH:35][C:34]=1[O:37][CH3:38])[CH:30]=[O:29] |f:3.4.5,7.8.9.10|
|
Name
|
3-[5-(4-Amino-benzyl)-2-methoxy-phenoxy]-benzonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(CC=2C=CC(=C(OC=3C=C(C#N)C=CC3)C2)OC)C=C1
|
Name
|
( 18 )
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
COC(OCC1=CC(=C(C=C1)OC)OC1=CC(=CC=C1)C#N)=O
|
Name
|
|
Quantity
|
192 mg
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C=C1)N)C
|
Name
|
|
Quantity
|
331 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
105 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(CCCCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
43.8 mg
|
Type
|
catalyst
|
Smiles
|
[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In an 8 mL vial equipped with a stir bar
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed with nitrogen for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite and to the filtrate
|
Type
|
ADDITION
|
Details
|
were added water (30 mL) and saturated ammonium chloride solution (30 mL)
|
Type
|
EXTRACTION
|
Details
|
After extractions with ethyl acetate (2×75 mL)
|
Type
|
WASH
|
Details
|
washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=O)C=CC1OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118 mg | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |